9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline
Brand Name: Vulcanchem
CAS No.: 272776-07-5
VCID: VC3840225
InChI: InChI=1S/C9H6N4O/c1-5-4-10-11-6-2-3-7-9(8(5)6)13-14-12-7/h2-4H,1H3
SMILES: CC1=CN=NC2=C1C3=NON=C3C=C2
Molecular Formula: C9H6N4O
Molecular Weight: 186.17 g/mol

9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline

CAS No.: 272776-07-5

Cat. No.: VC3840225

Molecular Formula: C9H6N4O

Molecular Weight: 186.17 g/mol

* For research use only. Not for human or veterinary use.

9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline - 272776-07-5

Specification

CAS No. 272776-07-5
Molecular Formula C9H6N4O
Molecular Weight 186.17 g/mol
IUPAC Name 9-methyl-[1,2,5]oxadiazolo[3,4-f]cinnoline
Standard InChI InChI=1S/C9H6N4O/c1-5-4-10-11-6-2-3-7-9(8(5)6)13-14-12-7/h2-4H,1H3
Standard InChI Key NBNRXKLMMDXGPS-UHFFFAOYSA-N
SMILES CC1=CN=NC2=C1C3=NON=C3C=C2
Canonical SMILES CC1=CN=NC2=C1C3=NON=C3C=C2

Introduction

Structural and Basic Information

Chemical Identity

9-Methyl oxadiazolo[3,4-f]cinnoline belongs to the class of fused bicyclic heteroaromatic compounds. Its structure combines a cinnoline moiety (a benzodiazine) with an oxadiazole ring, wherein the methyl group is positioned at the 9th position of the fused system . The International Union of Pure and Applied Chemistry (IUPAC) name is 9-methyl- oxadiazolo[3,4-f]cinnoline, and its InChI key is InChI=1S/C9H6N4O.

Table 1: Fundamental Properties

PropertyValueSource
CAS Number272776-07-5
Molecular FormulaC9H6N4O\text{C}_9\text{H}_6\text{N}_4\text{O}
Molecular Weight186.17 g/mol
Melting Point171–173 °C
Boiling Point209.0 ± 50.0 °C (Predicted)
Density1.436 ± 0.06 g/cm³ (Predicted)
pKa-1.50 ± 0.50 (Predicted)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 9-methyl oxadiazolo[3,4-f]cinnoline typically involves multi-step organic reactions. VulcanChem reports that precursors such as substituted cinnolines or oxadiazoles undergo cyclization under controlled conditions. A plausible route may involve:

  • Nitration and Reduction: Introduction of nitro groups followed by reduction to form amine intermediates.

  • Cyclocondensation: Reaction with carbonyl compounds or heterocyclic precursors to form the oxadiazole ring .

  • Methylation: Final introduction of the methyl group at the 9th position using methylating agents like methyl iodide.

The Arkivoc study on analogous compounds highlights the use of acetic acid and sulfuric acid as catalysts in cyclization steps, suggesting similar conditions may apply .

Reaction Mechanisms

The oxadiazole ring’s electron-deficient nature makes it susceptible to nucleophilic attack, while the cinnoline moiety may participate in electrophilic substitution. The methyl group at position 9 likely sterically influences reactivity, directing substitutions to less hindered positions.

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point of 171–173 °C, indicative of moderate thermal stability . Its predicted boiling point (209 °C) aligns with low volatility, suggesting suitability for high-temperature applications .

Solubility and Acidity

The predicted pKa of -1.50 classifies it as a weak acid, likely protonating under strongly acidic conditions . Solubility in polar aprotic solvents (e.g., DMSO) is anticipated due to the heteroaromatic structure, though experimental data remain limited.

Table 2: Predicted Physicochemical Data

PropertyValueMethod
LogP (Octanol-Water)1.92 (Estimated)ChemAxon
Polar Surface Area58.7 ŲChemAxon
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Related Compounds and Derivatives

Table 3: Structurally Related Derivatives

Compound NameCAS NumberKey Difference
8-Methyl oxadiazolo[3,4-f]cinnolineN/AMethyl at position 8
8,9-Dihydro-4-methyl-1,2,5-oxadiazolo[3,4-f]...N/ASaturated dihydro backbone
Oxadiazolo[3,4-f]cinnolineN/ALacks methyl group

These derivatives are often intermediates in synthesizing more complex pharmaceuticals or agrochemicals .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator